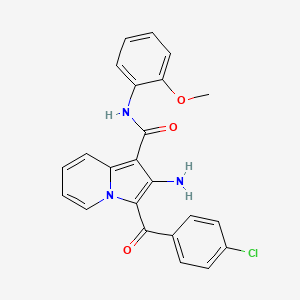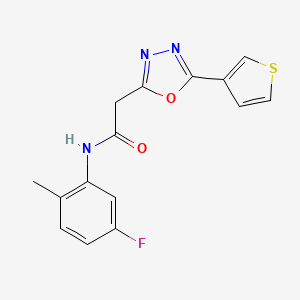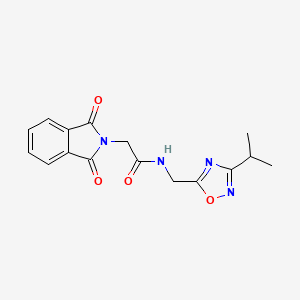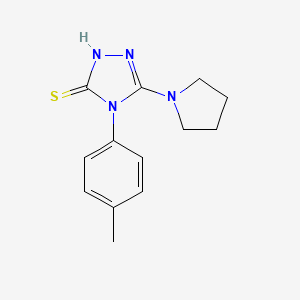
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety linked to a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-chloropiperidine with mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Oxalamide: The piperidine intermediate is then coupled with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane.
Introduction of the p-Tolyl Group: Finally, the p-tolyl group is introduced through a nucleophilic substitution reaction, where the oxalamide intermediate reacts with p-tolylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxalamide moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the oxalamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine and oxalamide derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group and the oxalamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-(1-(benzenesulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(1-(methanesulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(1-(tosyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which imparts specific steric and electronic properties that can influence its reactivity and binding affinity. This makes it distinct from other similar compounds that may have different sulfonyl groups or substituents.
Propiedades
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-8-10-21(11-9-17)27-25(30)24(29)26-13-12-22-7-5-6-14-28(22)33(31,32)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKJJQJJBRMJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)


![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2393224.png)



